PF-4878691

Beschreibung

TLR7 Agonist 852A is a synthetic imidazoquinoline Toll-like receptor 7 (TLR7) agonist with immunostimulating and potential antitumor activities. TLR7 agonist 852A binds to and activates TLR7, thereby stimulating plasmacytoid dendritic cells (pDC) through the TLR7-MyD88-dependent signaling pathway. Activation of pDC results in secretion of interferon alpha, the production of proimflammatory cytokines, the upregulation of co-stimulatory molecules, and enhanced T and B-cell stimulatory responses.

CPG-52852 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

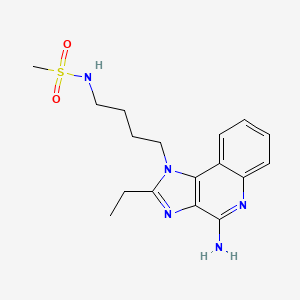

structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOQZEXYFLXNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201416 | |

| Record name | CPG-52852 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532959-63-0 | |

| Record name | CPG-52852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532959630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPG-52852 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CPG-52852 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CPG-52852 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJC3KPK6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-4878691

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-4878691, also known as 3M-852A, is a potent and selective orally active agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action is centered on the activation of the innate immune system, leading to the induction of a robust antiviral and immunomodulatory response. This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the activity of this compound.

Core Mechanism of Action: TLR7 Agonism

This compound functions by binding to and activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[1] This interaction initiates a signaling cascade that results in the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines and chemokines.[1] The activation of this pathway is crucial for orchestrating an effective innate immune response against viral pathogens and malignancies.

Signaling Pathway

The activation of TLR7 by this compound triggers a well-defined intracellular signaling pathway. Upon binding of this compound within the endosome, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons and other inflammatory cytokines.

Quantitative Data

The activity of this compound has been quantified in various in vitro and in vivo studies.

| Parameter | Assay System | Value | Reference |

| EC50 | HEK293 cells expressing human TLR7 (NF-κB SEAP reporter gene assay) | 2657 nM | [1] |

| In Vivo Human Dose | Healthy Volunteers | 3, 6, and 9 mg (twice weekly for 2 weeks) | [4] |

In Vivo Biomarker Response in Healthy Volunteers:

A proof-of-mechanism study in healthy volunteers demonstrated a dose-dependent induction of immune and interferon response biomarkers following oral administration of this compound.[4] While specific mean concentrations of cytokines are not publicly available, the study reported significant, dose-dependent increases in key markers of TLR7 activation, including:

-

Interferon-gamma-inducible protein 10 (IP-10)

-

2',5'-oligoadenylate synthetase (2',5'-OAS)

-

Lymphopenia (a transient decrease in lymphocyte count, a known pharmacodynamic effect of systemic IFN-α)[4]

Notably, the study also observed an induction of TLR7 expression in vivo, suggesting a potential for an amplified biomarker response with repeated dosing.[4]

Experimental Protocols

In Vitro TLR7 Activation Assay using NF-κB Reporter Gene in HEK293 Cells

This assay is a standard method to determine the potency of TLR7 agonists.

Objective: To quantify the activation of the NF-κB signaling pathway downstream of TLR7 by this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A positive control (e.g., another known TLR7 agonist) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for 16-24 hours to allow for TLR7 activation and subsequent SEAP expression and secretion into the cell culture supernatant.

-

SEAP Detection: A sample of the supernatant is collected, and a SEAP-specific substrate is added. The enzymatic reaction results in a colorimetric or chemiluminescent signal that is proportional to the amount of SEAP.

-

Data Analysis: The signal is measured using a plate reader. The data is then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

In Vitro IFN-α Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of this compound to induce the production of IFN-α, a key cytokine in the antiviral response.

Objective: To quantify the amount of IFN-α secreted by human PBMCs upon stimulation with this compound.

Methodology:

-

PBMC Isolation: PBMCs are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium.

-

Cell Plating: The cells are plated in 96-well plates at a specific density.

-

Compound Treatment: this compound is added to the cells at various concentrations. A positive control (e.g., another TLR7 agonist or a viral stimulus) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for 24-48 hours to allow for IFN-α production and secretion.[5]

-

Supernatant Collection: The plates are centrifuged, and the cell-free supernatant is collected.

-

IFN-α Quantification: The concentration of IFN-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant IFN-α, and the concentration of IFN-α in the samples is determined by interpolating from the standard curve.

Conclusion

This compound is a well-characterized TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the induction of type I interferons and other immunomodulatory cytokines. Its mechanism of action has been elucidated through a combination of in vitro cell-based assays and in vivo clinical studies. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of TLR7 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TLR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-4878691 (3M-852A): A Potent TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4878691, also widely known as 3M-852A, is a synthetic small-molecule imidazoquinoline that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its activation of TLR7 triggers the innate immune system, leading to the production of various cytokines, most notably interferon-alpha (IFN-α), and subsequent modulation of the adaptive immune response. This activity has positioned this compound as a compound of interest for its potential therapeutic applications in oncology and virology, particularly in the treatment of various cancers and hepatitis C virus (HCV) infection.[1][3] This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Properties and Mechanism of Action

This compound is an orally active compound that selectively binds to and activates TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.[1][4] The activation of TLR7 by this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7).[5][6] This, in turn, stimulates the production of a range of pro-inflammatory cytokines and chemokines, with a pronounced induction of IFN-α.[7][8] The secreted IFN-α exhibits pleiotropic effects, including the inhibition of tumor cell proliferation and antiviral activity.[7][9]

The antitumor effects of this compound are largely indirect and mediated by the activation of the immune system.[7] The induced IFN-α can directly inhibit the growth of some tumor cells and also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.[10] In the context of HCV, the stimulation of the innate immune response by this compound contributes to the suppression of viral replication.[9][11]

Chemical Properties

| Property | Value |

| Synonyms | 3M-852A, 852A, S-32865, IMDZQ |

| Chemical Formula | C₁₇H₂₃N₅O₂S |

| Molecular Weight | 361.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound (3M-852A) from various in vitro and in vivo studies.

Table 1: In Vitro Activity

| Parameter | Cell Line | Assay | Value | Reference(s) |

| EC₅₀ | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay | 2657 nM | [1][12] |

Table 2: Clinical Trial Dosing and Administration

| Indication | Phase | Route of Administration | Dosage | Reference(s) |

| Advanced Solid Tumors | I | Intravenous (thrice weekly for 2 weeks) | 0.15 to 2.0 mg/m² | [8] |

| Advanced Hematologic Malignancies | II | Subcutaneous (twice weekly for 12 weeks) | Started at 0.6 mg/m², escalated to 1.2 mg/m² | [4][13] |

| Healthy Volunteers (HCV research) | Proof-of-mechanism | Oral (twice a week for 2 weeks) | 3, 6, and 9 mg | [11] |

| Healthy Volunteers | Phase I | Topical (single application) | 0.01%, 0.1%, 0.3%, 1.0% | [14] |

Table 3: Pharmacokinetic Parameters in Humans (Intravenous Administration)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 1.2 mg/m² |

| Dose-Limiting Toxicity | Fatigue and constitutional symptoms |

Data from a Phase I trial in patients with advanced solid organ tumors.[8]

Experimental Protocols

TLR7 Activation Assay (NF-κB Reporter Gene Assay)

This protocol describes a method to quantify the agonist activity of this compound on human TLR7 using a stable reporter cell line.

Materials:

-

HEK293 cell line stably co-transfected with human TLR7 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) or luciferase reporter gene.

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics like Blasticidin and G418).

-

This compound (3M-852A) stock solution in DMSO.

-

96-well cell culture plates.

-

SEAP or luciferase assay detection reagents.

-

Plate reader capable of measuring luminescence or absorbance.

Procedure:

-

Seed the HEK293-TLR7 reporter cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should be included.

-

Carefully remove the medium from the cells and add the diluted compound solutions.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's instructions for the detection reagent.

-

Calculate the EC₅₀ value by plotting the response versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Plasmacytoid Dendritic Cell (pDC) Activation Assay (Flow Cytometry)

This protocol outlines a method to assess the activation of pDCs in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.

Materials:

-

Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]

-

Complete RPMI-1640 medium.

-

This compound (3M-852A) stock solution in DMSO.

-

Fluorescently conjugated antibodies against human cell surface markers (e.g., CD123, BDCA-2/CD303 for pDC identification; CD69, CD86 for activation markers).

-

Flow cytometry staining buffer.

-

Flow cytometer.

Procedure:

-

Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Add this compound at the desired concentrations to the cell suspension. Include an unstimulated control.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time (e.g., 4-24 hours).

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the pDC population (e.g., CD123⁺, BDCA-2⁺) and quantifying the expression of activation markers.[16]

In Vitro Tumor Cell Proliferation Inhibition Assay

This protocol describes an indirect method to measure the anti-proliferative effect of this compound-stimulated immune cells on tumor cells.

Materials:

-

Human PBMCs.

-

Tumor cell line (e.g., Hs294T melanoma).[7]

-

Complete RPMI-1640 and DMEM media.

-

This compound (3M-852A) stock solution in DMSO.

-

Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

96-well plates.

Procedure:

-

Generation of Conditioned Medium:

-

Stimulate human PBMCs with various concentrations of this compound for 24-48 hours.

-

Collect the supernatant (conditioned medium) by centrifugation to remove the cells.

-

-

Tumor Cell Proliferation Assay:

-

Seed the tumor cells in a 96-well plate and allow them to adhere.

-

Replace the medium with the conditioned medium from the stimulated PBMCs.

-

Incubate for 72 hours.

-

Measure cell proliferation/viability using a suitable assay reagent according to the manufacturer's protocol.

-

Calculate the percentage of proliferation inhibition relative to the control (conditioned medium from unstimulated PBMCs).

-

HCV Replicon Assay

This protocol provides a general outline for assessing the antiviral activity of this compound against HCV using a replicon system.

Materials:

-

Huh-7 human hepatoma cell line harboring an HCV subgenomic replicon (e.g., with a luciferase reporter).[9][17]

-

Complete DMEM.

-

This compound (3M-852A) stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well plates.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

Lyse the cells and measure the luciferase activity, which correlates with HCV RNA replication.[17]

-

Determine the EC₅₀ value for the inhibition of HCV replication.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: TLR7 Signaling Pathway Activated by this compound (3M-852A).

Experimental Workflows

Caption: Workflow for TLR7 Activation Reporter Gene Assay.

Caption: Workflow for pDC Activation Assay using Flow Cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toll-like Receptor (TLR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. Prolonged Subcutaneous Administration of 852A, a Novel Systemic Toll-like Receptor 7 Agonist, to Activate Innate Immune Responses in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of anti-hepatitis C virus responses via Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Prolonged subcutaneous administration of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cutaneous pharmacodynamics of a toll-like receptor 7 agonist, 852A, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.pasteur.fr [research.pasteur.fr]

- 16. fcslaboratory.com [fcslaboratory.com]

- 17. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Selective TLR7 Agonist PF-4878691

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4878691, also known as 3M-852A, is a potent, orally active small molecule agonist of Toll-like receptor 7 (TLR7).[1] As a selective modulator of the innate immune system, this compound has been investigated for its therapeutic potential in various diseases, including viral infections like Hepatitis C Virus (HCV) and in oncology.[1][2] TLR7, an endosomal receptor, plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses and the subsequent initiation of an antiviral immune response. Activation of TLR7 by agonists like this compound leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for controlling viral replication and activating adaptive immunity.[2] This technical guide provides a comprehensive overview of the TLR7 selectivity of this compound, detailing its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of TLR7 Agonist Activity

The potency and selectivity of this compound have been characterized using in vitro cell-based assays. The following table summarizes the key quantitative data regarding its agonist activity on human TLR7 and its selectivity over other Toll-like receptors.

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| Human TLR7 | NF-κB Reporter Gene Assay | HEK293 | EC50 | 2657 nM | [1] |

| Human TLR8 | NF-κB Reporter Gene Assay | HEK293 | Activity | No significant activation observed | Inferred from selectivity claims |

| Human TLR9 | NF-κB Reporter Gene Assay | HEK293 | Activity | No significant activation observed | Inferred from selectivity claims |

Experimental Protocols

The determination of the potency and selectivity of TLR7 agonists like this compound relies on robust and reproducible in vitro assays. The most common method is a reporter gene assay using a human embryonic kidney (HEK293) cell line engineered to express the target TLR and a reporter gene linked to a TLR-responsive promoter.

Key Experiment: TLR7 Activation NF-κB Reporter Gene Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, which is under the control of an NF-κB promoter.

Methodology:

-

Cell Culture and Seeding:

-

HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible SEAP or luciferase reporter plasmid are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept constant and at a non-toxic level (typically ≤0.5%).

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells with vehicle (DMSO) alone are also included.

-

-

Incubation:

-

The plates are incubated at 37°C in a 5% CO2 humidified incubator for 18-24 hours to allow for TLR7 activation and subsequent reporter gene expression.

-

-

Reporter Gene Quantification:

-

For SEAP reporter: A sample of the cell culture supernatant is collected and mixed with a chemiluminescent substrate for alkaline phosphatase. The luminescence is then measured using a luminometer.

-

For luciferase reporter: The cells are lysed, and a luciferase substrate is added to the lysate. The resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence readings are plotted against the concentration of this compound.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis of the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflow

TLR7 Signaling Pathway Activated by this compound

Caption: TLR7 activation by this compound initiates a MyD88-dependent signaling cascade.

Experimental Workflow for Determining TLR Agonist Selectivity

Caption: Workflow for assessing the selectivity of a TLR agonist across different TLRs.

Conclusion

This compound is a well-characterized, selective TLR7 agonist that potently induces an innate immune response. Its mechanism of action, centered on the activation of the MyD88-dependent signaling pathway, leads to the production of key antiviral and pro-inflammatory mediators. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other selective TLR7 agonists for therapeutic applications. The high selectivity for TLR7 over other TLRs is a critical attribute that can potentially minimize off-target effects and contribute to a more favorable safety profile in clinical settings. Further research into the nuanced downstream effects of this compound will continue to illuminate its therapeutic potential.

References

The Discovery and Synthesis of PF-4878691: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4878691, also known as 3M-852A, is a potent and selective orally active agonist of Toll-like receptor 7 (TLR7).[1][2] This small molecule imidazoquinoline derivative was developed for its potential as an immunomodulatory agent with applications in antiviral and cancer therapies.[1][2] By activating TLR7, this compound triggers the innate immune system, leading to the production of interferons and other cytokines, which are crucial for antiviral and antitumor responses.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

This compound emerged from research programs focused on developing synthetic immune response modifiers that target TLRs.[4] The rationale behind its development was to create a potent and selective TLR7 agonist that could be administered systemically to induce a robust innate immune response.[5] Early research identified the imidazoquinoline scaffold as a promising pharmacophore for TLR7 activation.[4] this compound was specifically designed to dissociate its antiviral activities from potentially harmful inflammatory responses, although clinical studies later revealed challenges in achieving a favorable therapeutic window.[6][7]

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available in a single document, the general synthetic route for imidazoquinoline derivatives can be inferred from various patents and publications. The synthesis likely involves a multi-step process starting from a substituted quinoline (B57606) precursor.

A plausible synthetic pathway would include the following key transformations:

-

Nitration: Introduction of a nitro group onto the quinoline ring system.

-

Chlorination: Conversion of a hydroxyl group to a chlorine atom, creating a reactive intermediate.

-

Nucleophilic Substitution: Reaction of the chloroquinoline with an appropriate amine to introduce the side chain.

-

Reduction: Reduction of the nitro group to an amino group.

-

Cyclization: Formation of the imidazole (B134444) ring to yield the final imidazoquinoline core structure.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.[1][5]

The activation of TLR7 by this compound initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This signaling pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5]

Figure 1: TLR7 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| TLR7 Activation | HEK293 cells expressing human TLR7 | NF-κB Induction | Selective activation at 1 µM | [5] |

| IFN-α Production | Human PBMCs | IFN-α Induction | 10 - 1,000 ng/mL | [8] |

| Cytokine Production | Human PBMCs | Induction of IP-10, IL-1Ra, MCP-1, TRAIL | Low nanomolar concentrations | [8] |

| Antitumor Activity | Hs294T and 769-P tumor cell lines | Inhibition of proliferation | Dependent on pDC and Type I IFN | [8] |

Table 2: In Vivo Studies of this compound

| Species | Dosing Regimen | Key Findings | Reference |

| Mice (BALB/c and C57bl/6J) | 10-150 mg/kg, single oral gavage | Dose and time-dependent lymphopenia and induction of 2',5'-OAS. Increased TLR7 receptor RNA. | [1] |

| Mice (B16 melanoma model) | Six doses of 150 mg/kg | Significantly delayed onset of lung metastasis. | [8] |

| Healthy Human Volunteers | 3, 6, and 9 mg twice a week for 2 weeks (oral) | Dose-dependent induction of immune and IFN response biomarkers. Serious adverse events (flu-like symptoms, hypotension, lymphopenia) at 9 mg dose. | [6][7] |

| Healthy Human Volunteers | Single topical application of 0.01% to 1.0% | Well-tolerated with minimal systemic absorption. Increased local gene expression of CXCL9/MIG, CCL2/MCP1, and OAS3. | [9] |

Experimental Protocols

NF-κB Reporter Assay in HEK293 Cells

This assay is used to determine the activation of the NF-κB signaling pathway upon TLR7 stimulation.

Figure 2: Workflow for NF-κB reporter assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media. The cells are then transiently co-transfected with a plasmid encoding human TLR7 and a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specific period to allow for TLR7 activation and subsequent luciferase expression.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the extent of NF-κB activation, is measured using a luminometer.[5]

IFN-α Production in Human PBMCs

This protocol measures the ability of this compound to induce the production of IFN-α from primary human immune cells.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium and stimulated with different concentrations of this compound.

-

Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

-

IFN-α Quantification: The concentration of IFN-α in the supernatants is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a well-characterized TLR7 agonist that has demonstrated potent immunomodulatory activity in both preclinical and clinical settings. Its ability to induce a robust type I interferon response underscores its potential therapeutic utility in infectious diseases and oncology. However, the narrow therapeutic window observed in early clinical trials, with serious adverse events occurring at higher doses, has posed a significant challenge to its clinical development.[6][7] Further research may focus on optimizing the delivery or formulation of this compound or developing second-generation TLR7 agonists with an improved safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound for researchers and professionals in the field of drug development.

References

- 1. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20080213308A1 - Imidazoquinoline Compounds - Google Patents [patents.google.com]

- 4. | BioWorld [bioworld.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. EA023208B1 - Pharmaceutical compositions comprising imidazoquinolin(amines) and derivatives thereof suitable for local administration - Google Patents [patents.google.com]

- 7. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cutaneous pharmacodynamics of a toll-like receptor 7 agonist, 852A, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-4878691 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4878691 is a potent, orally active agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound in immune cells, primarily plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This induction of the innate immune response underlies the therapeutic potential of this compound in infectious diseases and oncology. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7. TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) viruses.[1][2] By mimicking viral ssRNA, this compound activates TLR7-expressing immune cells, most notably plasmacytoid dendritic cells (pDCs), to initiate a robust innate immune response.[2][3] This response is characterized by the production of type I interferons (IFN-α and IFN-β) and a variety of other pro-inflammatory cytokines and chemokines.[1] The immunomodulatory properties of this compound have been investigated for the treatment of chronic viral infections, such as hepatitis C, and as a potential adjuvant in cancer immunotherapy.[1]

The TLR7 Downstream Signaling Pathway

The activation of TLR7 by this compound initiates a well-defined signaling cascade that can be broadly divided into two main branches, both dependent on the adaptor protein MyD88. These branches lead to the activation of the transcription factors NF-κB and IRF7, which orchestrate the expression of pro-inflammatory cytokines and type I interferons, respectively.

MyD88-Dependent Pathway Activation

Upon binding of this compound to TLR7 in the endosomal compartment, TLR7 undergoes a conformational change, leading to its dimerization. This allows for the recruitment of the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits interleukin-1 receptor-associated kinase 4 (IRAK4), which phosphorylates and activates IRAK1.

NF-κB Pathway Branch

Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These polyubiquitin chains serve as a scaffold to recruit and activate the TAK1 complex, which consists of TGF-β-activated kinase 1 (TAK1), TAK1-binding protein 2 (TAB2), and TAB3. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and NEMO (IKKγ). The IKK complex subsequently phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.

IRF7 Pathway Branch

In plasmacytoid dendritic cells, the MyD88-IRAK4-IRAK1-TRAF6 complex also interacts with a distinct set of proteins to activate the interferon regulatory factor 7 (IRF7). This complex includes IKKα and TRAF3. Within this complex, IRAK1 and IKKα phosphorylate IRF7, leading to its dimerization and translocation to the nucleus. Nuclear IRF7 then binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, driving the transcription of IFN-α and IFN-β. Secreted type I interferons can then act in an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) and activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to ISREs to induce the expression of a wide range of interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (2',5'-OAS) and IP-10 (CXCL10), which have antiviral and immunomodulatory functions.

Quantitative Data on Downstream Effects

A proof-of-mechanism study in healthy volunteers who received doses of 3, 6, and 9 mg of this compound twice a week for 2 weeks demonstrated a dose-dependent induction of immune and interferon (IFN) response biomarkers.[1]

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Biomarker | 3 mg Dose | 6 mg Dose | 9 mg Dose |

| IP-10 (CXCL10) | Modest Increase | Significant Increase | Robust Increase |

| 2',5'-OAS | Modest Increase | Significant Increase | Robust Increase |

| Lymphocyte Count | Transient Decrease | Pronounced Decrease | Severe Decrease |

| TLR7 mRNA | Upregulation | Strong Upregulation | Strongest Upregulation |

Data summarized from Fidock et al., 2011.[1] Specific numerical values for mean changes and statistical significance were not publicly available.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound. These are based on methodologies described for TLR7 agonists in the literature.[3]

In Vitro Stimulation of Plasmacytoid Dendritic Cells (pDCs)

Objective: To measure the induction of gene expression in pDCs following stimulation with this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Plasmacytoid Dendritic Cell Isolation Kit (e.g., Miltenyi Biotec).

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound (stock solution in DMSO).

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit.

-

qPCR primers for target genes (e.g., IFN-α, IFN-β, TNF-α, IL-6, IP-10, 2',5'-OAS, and a housekeeping gene like GAPDH).

-

qPCR master mix.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for pDCs from the PBMC fraction using a magnetic-activated cell sorting (MACS) pDC isolation kit according to the manufacturer's instructions.

-

Seed the purified pDCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical final concentration for in vitro studies is 10 μM.[2] Include a vehicle control (DMSO) and an unstimulated control.

-

Add the this compound dilutions or controls to the pDC cultures and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and lyse them for RNA extraction using a suitable kit.

-

Quantify the extracted RNA and perform reverse transcription to generate cDNA.

-

Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes. Normalize the expression of target genes to the housekeeping gene.

Cytokine Quantification from Human PBMCs

Objective: To measure the secretion of cytokines from a mixed population of immune cells in response to this compound.

Materials:

-

PBMCs isolated from healthy donors.

-

RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound (stock solution in DMSO).

-

Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for target cytokines (e.g., IFN-α, IP-10, IL-6, TNF-α).

Procedure:

-

Isolate PBMCs as described in section 4.1.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound and add them to the PBMC cultures. Include vehicle and unstimulated controls.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and carefully collect the supernatant.

-

Analyze the supernatant for cytokine concentrations using a multiplex assay or individual ELISAs according to the manufacturer's instructions.

-

Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.

Conclusion

This compound is a potent TLR7 agonist that activates a well-defined downstream signaling pathway, leading to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The MyD88-dependent activation of NF-κB and IRF7 are the central pillars of this response. The dose-dependent induction of key biomarkers such as IP-10 and 2',5'-OAS has been demonstrated in clinical settings. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced effects of this compound and other TLR7 agonists on immune cell function. A thorough understanding of these downstream signaling pathways is critical for the continued development and optimization of TLR7-targeted therapies in various disease contexts.

References

The Induction of Interferon-Alpha by PF-4878691: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4878691, a potent and selective agonist of Toll-like receptor 7 (TLR7), has emerged as a significant small molecule for stimulating innate immune responses. Its primary mechanism of action involves the induction of type I interferons, particularly interferon-alpha (IFN-α), a key cytokine in antiviral and antitumor immunity. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data associated with this compound-mediated IFN-α induction, with a focus on its effects on plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α.

Data Presentation

| Compound | Cell Line | Assay Type | Parameter | Value |

| This compound | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay | EC50 | 2657 nM |

Note: This EC50 value represents the concentration of this compound required to achieve 50% of the maximal response in a reporter gene assay measuring NF-κB activation downstream of TLR7. This serves as a proxy for its potency as a TLR7 agonist.

Signaling Pathway of this compound-Induced IFN-α Production

The induction of IFN-α by this compound is initiated by its binding to TLR7 within the endosomes of pDCs. This binding event triggers a downstream signaling cascade culminating in the transcription of the IFN-α gene. The key molecular players in this pathway are depicted in the following diagram.

Caption: TLR7 signaling pathway initiated by this compound in pDCs.

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells (pDCs)

Objective: To enrich a pure population of pDCs from human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation:

-

Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum).

-

-

pDC Enrichment (Negative Selection):

-

Use a commercially available pDC isolation kit (e.g., EasySep™ Human Plasmacytoid DC Enrichment Kit).

-

Incubate the PBMC suspension with the provided enrichment cocktail containing antibodies against non-pDC surface markers for the recommended time (typically 10-15 minutes).

-

Add magnetic nanoparticles to the cell suspension and incubate for the recommended time (typically 5-10 minutes).

-

Place the tube in a magnetic separator for the recommended time (typically 5-10 minutes).

-

Carefully decant the supernatant containing the enriched, untouched pDCs into a new tube.

-

The magnetically labeled, non-pDC cells will remain attached to the side of the tube.

-

Assess the purity of the isolated pDCs by flow cytometry using antibodies against pDC markers (e.g., CD123, BDCA-2/CD303) and lineage markers (e.g., CD3, CD14, CD19, CD20, CD56).

-

In Vitro Stimulation of pDCs with this compound

Objective: To activate isolated pDCs with this compound to induce IFN-α production.

Methodology:

-

Cell Plating:

-

Resuspend the purified pDCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the pDCs in a 96-well round-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

-

This compound Stimulation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).

-

Add the diluted this compound or a vehicle control (DMSO at the same final concentration as the highest this compound concentration) to the pDC cultures.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Quantification of IFN-α by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of secreted IFN-α in the supernatant of stimulated pDC cultures.

Methodology:

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

-

-

ELISA Procedure:

-

Use a commercially available human IFN-α ELISA kit and follow the manufacturer's instructions. A general protocol is as follows:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IFN-α and incubate overnight at 4°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected supernatants and a serial dilution of a known IFN-α standard to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Calculate the concentration of IFN-α in the samples by comparing their absorbance values to the standard curve.

-

Quantification of IFN-α mRNA by RT-qPCR

Objective: To measure the relative expression of IFN-α mRNA in pDCs after stimulation with this compound.

Methodology:

-

Cell Lysis and RNA Extraction:

-

After the desired stimulation time (e.g., 4-6 hours), lyse the pDCs in each well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the human IFN-α gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the fold change in IFN-α mRNA expression in this compound-stimulated cells relative to the vehicle-treated control cells, normalized to the housekeeping gene.

-

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the induction of IFN-α by this compound in human pDCs.

Caption: Workflow for IFN-α induction studies using this compound.

Conclusion

This compound is a valuable tool for studying the activation of the TLR7 pathway and the subsequent induction of IFN-α. The protocols and information provided in this guide offer a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound. Further studies focusing on generating detailed dose-response data in primary human pDCs will be crucial for a more complete understanding of its therapeutic potential.

An In-depth Technical Guide to PF-4878691 and the Innate Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4878691 is a synthetic, orally active small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7). By activating TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a robust innate immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This downstream signaling cascade is mediated through the MyD88-dependent pathway, involving key signaling molecules such as IRAK4 and TRAF6, and culminating in the activation of transcription factors like NF-κB and IRF7. The immunostimulatory properties of this compound have been investigated for their therapeutic potential in various diseases, including chronic viral infections and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TLR7, an endosomal receptor, recognizes single-stranded viral RNA, leading to the production of antiviral interferons and other cytokines.[1] this compound is a synthetic imidazoquinoline compound that functions as a selective TLR7 agonist, effectively mimicking viral ssRNA and activating this pathway.[2][3] Its ability to stimulate a potent innate immune response has led to its investigation as a therapeutic agent, notably in the context of Hepatitis C virus (HCV) infection.[3]

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This activation initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4]

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

TLR7 Activation: this compound binds to the TLR7 receptor within the endosome, inducing a conformational change and receptor dimerization.

-

MyD88 Recruitment: The activated TLR7 dimer recruits the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

-

Myddosome Formation: MyD88 then recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which in turn recruits and phosphorylates IRAK1. This complex of MyD88, IRAK4, and IRAK1 forms a signaling complex known as the Myddosome.[5]

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[6]

-

Downstream Activation: Activated TRAF6 leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IKK complex (IKKα, IKKβ, IKKγ), which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus.[7]

-

MAPK and IRF Pathways: Activation of mitogen-activated protein kinases (MAPKs) and Interferon Regulatory Factors (IRFs), particularly IRF7.[5]

-

-

Cytokine Production: Nuclear translocation of NF-κB and activated IRF7 leads to the transcription of genes encoding type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines (e.g., IL-6, TNF-α), and chemokines.[4]

Caption: this compound activates TLR7 leading to cytokine and interferon production.

Quantitative Data

The activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Parameter | Value | Reference |

| TLR7 Activation | HEK293 cells expressing human TLR7 | EC50 (NF-κB reporter) | 2657 nM | [8] |

| Plasmacytoid Dendritic Cell (pDC) Activation | Human pDCs | Concentration | 10 µM | [9] |

| Effect | Induction of a complex transcription network for antiviral responses | [9] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Healthy Volunteers (NCT00963392)

| Dose | Biomarker | Effect | Reference |

| 3, 6, and 9 mg (twice weekly for 2 weeks) | Immune and Interferon (IFN) response biomarkers | Dose-dependent and dose-frequency-related induction | [3] |

| 3, 6, and 9 mg | 2',5'-oligoadenylate synthetase (2',5'-OAS) | Dose-dependent induction | [3] |

| 3, 6, and 9 mg | TLR7 expression | In vivo induction, leading to an amplified biomarker response | [3] |

| 6 and 9 mg | Lymphocyte counts | Transient, dose-dependent decreases (lymphopenia) | [3] |

Table 3: In Vivo Effects of this compound in Mice

| Animal Model | Dosing | Effect | Reference |

| BALB/c and C57BL/6J mice | 10-150 mg/kg (single oral gavage) | Dose and time-dependent lymphopenia | [9] |

| Induction of 2',5'-OAS | [9] | ||

| Cardiovascular changes | [9] | ||

| Significant increase in TLR7 receptor RNA | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the induction of cytokines and other biomarkers by this compound in human immune cells.

Protocol Outline:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Plate PBMCs in 96-well plates and add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.

-

Cytokine Analysis: Measure the concentrations of cytokines (e.g., IFN-α, IL-6, TNF-α, IP-10) in the supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Cell Pellet Analysis (for RNA): Lyse the remaining cells and extract total RNA for gene expression analysis (e.g., 2',5'-OAS) by quantitative real-time PCR (qRT-PCR).

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Myd88-Dependent TLRs Mediates Local and Systemic Inflammation in a Mouse Model of Primary Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained Efficacy and Seroconversion with the Toll-Like Receptor 7 Agonist GS-9620 in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PF-4878691 (CAS 532959-63-0): A Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4878691, also known as 852A and 3M-852A, is a potent and selective small-molecule agonist of Toll-like Receptor 7 (TLR7).[1] As an imidazoquinoline derivative, it is designed to activate the innate immune system, leading to the production of a cascade of cytokines and chemokines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and methodologies related to this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid powder. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 532959-63-0 |

| Molecular Formula | C₁₇H₂₃N₅O₂S |

| Molecular Weight | 361.46 g/mol [2] |

| IUPAC Name | N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide |

| Synonyms | 852A, 3M-852A, IMDZQ, PF-04878691[2] |

| Solubility | Soluble in DMSO (19.23 mg/mL)[1] |

| Appearance | Solid powder |

| Purity | >98% |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating TLR7, an endosomal pattern recognition receptor. This activation primarily occurs in plasmacytoid dendritic cells (pDCs), triggering a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), leading to the transcription and secretion of type I interferons (especially IFN-α) and other pro-inflammatory cytokines and chemokines like Interleukin-1 Receptor Antagonist (IL-1RA) and Interferon-inducible protein-10 (IP-10).[3]

Caption: this compound activates the TLR7-MyD88 pathway leading to cytokine production.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity

| Assay | Cell Line | Parameter | Value | Reference |

| TLR7 Agonist Activity | HEK293 (expressing human TLR7) | EC₅₀ (NF-κB SEAP reporter) | 2657 nM | [4][5] |

| Transcriptional Network Induction | Plasmacytoid Dendritic Cells | Concentration | 10 µM | [4] |

Table 2: In Vivo Activity (Preclinical)

| Animal Model | Dosing | Key Findings | Reference |

| BALB/c and C57bl/6 J mice | 10-150 mg/kg (single oral gavage) | Dose and time-dependent lymphopenia and induction of 2',5'-Oligoadenylate Synthetase (OAS). Increased TLR7 receptor RNA. | [4] |

Table 3: Clinical Trial Data (Human)

| Study Population | Dosing Regimen | Key Findings & Biomarkers | Maximum Tolerated Dose | Reference |

| Healthy Volunteers | 3, 6, and 9 mg (twice weekly for 2 weeks) | Dose-dependent induction of immune and IFN responses (e.g., OAS). Serious adverse events (flu-like symptoms, hypotension, lymphopenia) at 9 mg. | Not established (study terminated early) | [6] |

| Patients with Advanced Cancer | 0.15 to 2.0 mg/m² (i.v. thrice weekly for 2 weeks) | Dose-proportional pharmacokinetics. Increases in IFN-α, IL-1RA, and IP-10 at doses ≥0.6 mg/m². | 1.2 mg/m² | [3][7] |

| Patients with Refractory Metastatic Melanoma | 0.6 mg/m² increasing to 0.9 mg/m² (i.v. thrice weekly for 12 weeks) | Increased serum Type I IFN and IP-10. Increased CD86 expression on monocytes. | - | [8] |

| Patients with Recurrent Hematologic Malignancies | 0.6 mg/m² escalating to 1.2 mg/m² (s.c. twice weekly for 12 weeks) | Evidence of sustained tolerability and clinical activity. | - | [9] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro TLR7 Activation Assay (HEK293 NF-κB Reporter Assay)

This protocol describes a method to determine the potency of this compound in activating the TLR7 signaling pathway using a reporter gene assay.

Caption: Workflow for determining TLR7 activation using a reporter assay.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay medium to achieve the desired final concentrations.

-

Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Reporter Gene Measurement:

-

For SEAP: Collect the supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer and an appropriate luciferase assay reagent.

-

-

Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Murine Pharmacodynamic Study

This protocol outlines a method to assess the in vivo pharmacodynamic effects of this compound in mice.

Methodology:

-

Animal Model: Use 8-10 week old female BALB/c or C57bl/6 J mice.

-

Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.

-

Dosing: Administer this compound via oral gavage at doses ranging from 10 to 150 mg/kg. Include a vehicle control group.

-

Sample Collection: Collect blood samples via tail vein or terminal cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Pharmacodynamic Endpoints:

-

Lymphocyte Counts: Perform a complete blood count (CBC) to quantify changes in lymphocyte populations.

-

OAS1 Gene Expression: Isolate RNA from whole blood or peripheral blood mononuclear cells (PBMCs). Perform quantitative real-time PCR (qRT-PCR) to measure the expression of the 2',5'-oligoadenylate synthetase 1 (OAS1) gene, a well-known interferon-stimulated gene.

-

Cytokine Analysis: Prepare plasma and measure cytokine levels (e.g., IFN-α, IP-10) using ELISA or a multiplex bead-based assay.

-

-

Data Analysis: Analyze the time course and dose-response relationship for each pharmacodynamic marker.

Safety and Tolerability

Clinical studies of this compound have revealed a dose-dependent safety profile primarily related to its mechanism of action. The observed adverse events are consistent with the systemic release of IFN-α and other cytokines. In a study with healthy volunteers, doses of 9 mg administered twice weekly led to serious adverse events, including flu-like symptoms, hypotension, and lymphopenia, which resulted in the early termination of the study.[6] In studies involving cancer patients, the maximum tolerated intravenous dose was determined to be 1.2 mg/m².[3][7] These findings highlight a narrow therapeutic window, which has posed challenges for its clinical development, particularly for chronic viral infections like hepatitis C.

Conclusion

This compound is a well-characterized, potent, and selective TLR7 agonist that has been instrumental in understanding the in vivo effects of systemic TLR7 activation. While its development for certain indications has been hampered by a narrow therapeutic window, the data gathered from preclinical and clinical studies provide valuable insights for the development of future immunomodulatory therapies targeting the TLR7 pathway. The detailed information on its activity, signaling pathway, and experimental methodologies presented in this guide serves as a critical resource for researchers in the fields of immunology, oncology, and infectious diseases.

References

- 1. This compound | TLR | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. An exploratory study of systemic administration of the toll-like receptor-7 agonist 852A in patients with refractory metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolonged subcutaneous administration of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-4878691: A Technical Overview of a Toll-Like Receptor 7 Agonist in Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4878691 is an orally active, small-molecule agonist of Toll-like receptor 7 (TLR7) that was investigated for the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] As a TLR7 agonist, this compound was designed to stimulate the innate immune system, mimicking the natural host response to viral RNA. This activation leads to the production of type I interferons (IFNs) and other cytokines, which in turn initiate a broad-spectrum antiviral state.[1][3] Although its development for HCV was ultimately discontinued (B1498344) due to a narrow therapeutic window, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting TLR7 for viral hepatitis.[4] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and evaluation workflow.

Mechanism of Action

This compound functions by binding to and activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[1][3] Upon binding of this compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] The activation of IRAK4 is a critical step, leading to the phosphorylation and activation of other IRAK family members and subsequent engagement of TNF receptor-associated factor 6 (TRAF6).[5] This signaling culminates in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[3][7] The secreted interferons then act in an autocrine and paracrine manner to induce the expression of numerous interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (OAS), which establish an antiviral state in surrounding cells, thereby inhibiting HCV replication.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies of this compound in healthy volunteers.

Table 1: Clinical Dosing and Pharmacodynamic Response

| Dose Group | Number of Subjects | Dosing Regimen | Peak Mean Fold Increase in 2',5'-Oligoadenylate Synthetase (OAS) mRNA |

| 3 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 3 of 6 subjects |

| 6 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 6 of 6 subjects |

| 9 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 5 of 6 subjects |

| Placebo | 6 | Twice weekly for 2 weeks | No significant increase |

Data compiled from a proof-of-pharmacology study in healthy volunteers.[1]

Table 2: Safety and Tolerability Profile

| Dose Group | Key Adverse Events |

| 3 mg | Mild treatment-related adverse events |

| 6 mg | Transient dose- and time-dependent decreases in lymphocyte counts. One subject experienced a serious adverse event (flu-like symptoms). |

| 9 mg | Two subjects experienced serious adverse events (flu-like symptoms, hypotension, lymphopenia), leading to early study termination. |

Data compiled from a proof-of-pharmacology study in healthy volunteers.[1]

Experimental Protocols

HCV Replicon Assay (In Vitro Efficacy)

This assay is a standard method for evaluating the in vitro antiviral activity of compounds against HCV replication.

Objective: To determine the concentration at which this compound inhibits HCV RNA replication by 50% (EC50).

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include appropriate controls: vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral activity is not due to cellular toxicity.

Objective: To determine the concentration at which this compound reduces the viability of host cells by 50% (CC50).

Materials:

-

Huh-7 cells (parental cell line without the replicon).

-

Culture medium and 96-well plates as described above.

-

This compound, dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Huh-7 cells into 96-well plates.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the replicon assay.

-